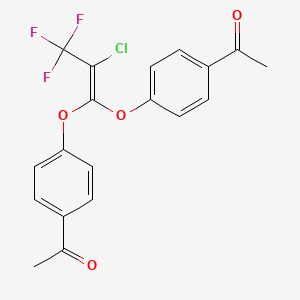

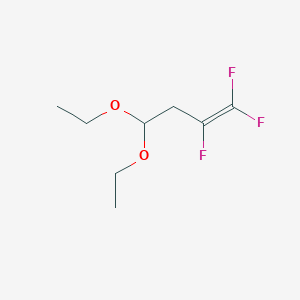

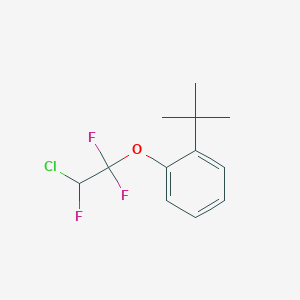

6-Chloro-2,3-difluoro-4-(trifluoromethyl)-isopropoxybenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Chloro-2,3-difluoro-4-(trifluoromethyl)-isopropoxybenzene (6-Cl-2,3-Difluoro-4-Tf-Iso-POB) is a fluorinated isopropoxybenzene compound that has recently been gaining attention due to its potential applications in the scientific research field. This compound has a unique set of properties that make it an attractive choice for use in a variety of lab experiments. It is an organofluorine compound, meaning it contains both carbon and fluorine atoms, and it has a high boiling point, making it suitable for use in high temperature experiments. It also has a low vapor pressure, meaning it is relatively non-volatile, and it is soluble in both water and organic solvents. In addition, 6-Cl-2,3-Difluoro-4-Tf-Iso-POB has a high degree of chemical stability and is not easily oxidized or reduced.

Mechanism of Action

The mechanism of action of 6-Cl-2,3-Difluoro-4-Tf-Iso-POB is not fully understood. However, it is believed that the compound acts as a Lewis acid catalyst in certain reactions, meaning it can act as an electron pair donor. This property allows it to form complexes with other molecules, which can then be used to facilitate the desired reaction. In addition, 6-Cl-2,3-Difluoro-4-Tf-Iso-POB has been shown to be a good solvent for a variety of reactions, allowing for increased solubility and reactivity of the desired compounds.

Biochemical and Physiological Effects

6-Cl-2,3-Difluoro-4-Tf-Iso-POB has not been extensively studied for its biochemical and physiological effects in humans or other organisms. However, it is believed to be non-toxic and non-irritating to the skin and eyes. It has also been found to be non-carcinogenic and non-mutagenic, meaning it is unlikely to cause any adverse health effects.

Advantages and Limitations for Lab Experiments

The main advantage of using 6-Cl-2,3-Difluoro-4-Tf-Iso-POB in lab experiments is its high degree of chemical stability and its low vapor pressure, which makes it suitable for use in high temperature experiments. In addition, its low volatility makes it suitable for use in a variety of solvents, and it is relatively non-toxic and non-irritating. However, it is important to note that 6-Cl-2,3-Difluoro-4-Tf-Iso-POB is not soluble in all solvents and can be difficult to work with in certain conditions.

Future Directions

The potential applications of 6-Cl-2,3-Difluoro-4-Tf-Iso-POB in the scientific research field are still being explored. Future research could focus on the use of this compound in the synthesis of novel organic molecules, such as pharmaceuticals and agrochemicals, as well as its potential use as a catalyst in the synthesis of other compounds. In addition, further research could be conducted to better understand the biochemical and physiological effects of 6-Cl-2,3-Difluoro-4-Tf-Iso-POB and to identify any potential health risks associated with its use. Finally, further research could be conducted to explore the potential applications of 6-Cl-2,3-Difluoro-4-Tf-Iso-POB in industrial processes, such as the production of polymers and other materials.

Synthesis Methods

The synthesis of 6-Cl-2,3-Difluoro-4-Tf-Iso-POB is a multi-step process involving the reaction of a variety of reagents. The first step involves the reaction of 2,3-difluoro-4-trifluoromethyl-isopropoxybenzene with chlorine gas in the presence of a Lewis acid catalyst, such as boron trifluoride. This reaction produces 6-chloro-2,3-difluoro-4-trifluoromethyl-isopropoxybenzene. The second step involves the reaction of the 6-chloro-2,3-difluoro-4-trifluoromethyl-isopropoxybenzene with a base, such as sodium hydroxide, to produce the final product.

Scientific Research Applications

6-Cl-2,3-Difluoro-4-Tf-Iso-POB has a variety of potential applications in the scientific research field. It has been used as a reagent in the synthesis of organic molecules, such as pharmaceuticals, agrochemicals, and dyes. It has also been used as a solvent for a variety of reactions, such as the synthesis of cyclic compounds and the preparation of fluorinated polymers. In addition, 6-Cl-2,3-Difluoro-4-Tf-Iso-POB has been used as a catalyst in the synthesis of a variety of compounds, such as heterocycles and organometallic compounds.

properties

IUPAC Name |

1-chloro-3,4-difluoro-2-propan-2-yloxy-5-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClF5O/c1-4(2)17-9-6(11)3-5(10(14,15)16)7(12)8(9)13/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLPRJNPEPFYXEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C(=C1F)F)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClF5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(Methylenedioxy)ethyl]-(1,1,2,2-tetrafluoroethoxy)benzene](/img/structure/B6313170.png)

![3-Chloro-3-[(2-trifluoromethyl)phenyl]-2-propenoyl chloride](/img/structure/B6313217.png)